Phlorizin dihydrate is a natural compound found in various plants, including apple trees (Malus domestica) and cranberries (Vaccinium macrocarpon) []. It has gained significant interest in scientific research due to its diverse biological activities, primarily focusing on its potential applications in diabetes management, cancer research, and UV protection.
Phlorizin dihydrate acts as a competitive inhibitor of sodium-dependent glucose transporters (SGLT1 and SGLT2) in the kidneys []. These transporters are responsible for reabsorbing glucose from the filtrate back into the bloodstream. By inhibiting them, phlorizin dihydrate increases the excretion of glucose in the urine, potentially lowering blood sugar levels. Studies have shown that phlorizin dihydrate exhibits anti-diabetic effects in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes []. However, further research is needed to determine its efficacy and safety in human clinical trials.
Studies have explored the potential anti-tumorigenic properties of phlorizin dihydrate. Its mechanism of action in this context is not fully understood, but it might involve inhibiting the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and survival []. Additionally, phlorizin dihydrate has been shown to activate tyrosinase, an enzyme involved in melanin production, which may offer some protection against UV-induced skin cancer []. While these findings are promising, further research is required to elucidate the underlying mechanisms and translate these observations into clinical applications.
Irritant